2-(2-Ethoxyphenyl)propanenitrile
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Overview
Description
2-(2-Ethoxyphenyl)propanenitrile is an organic compound with the molecular formula C11H13NO It is a nitrile derivative characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a propanenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
From Halogenoalkanes: One common method to synthesize nitriles is by heating halogenoalkanes with sodium or potassium cyanide in ethanol.
From Amides: Another method involves the dehydration of amides.
From Aldehydes and Ketones: Aldehydes and ketones can react with hydrogen cyanide to form hydroxynitriles, which can then be further processed to obtain nitriles.
Industrial Production Methods
Industrial production of 2-(2-Ethoxyphenyl)propanenitrile typically involves large-scale application of the above synthetic routes, with optimizations for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
Reduction: This compound can be reduced using reagents like lithium aluminum hydride to form the corresponding amine.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride or diisobutylaluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Hydrolysis: Corresponding carboxylic acid.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Ethoxyphenyl)propanenitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Ethoxyphenyl)propanenitrile involves its interaction with various molecular targets depending on the context of its use. For instance, in reduction reactions, the nitrile group is reduced to an amine through the transfer of hydride ions from the reducing agent . The specific pathways and targets can vary based on the reaction conditions and the presence of other functional groups.
Comparison with Similar Compounds
Similar Compounds
2-(2-Ethoxyphenyl)-2-(propylamino)propanenitrile: Similar structure but with an additional propylamino group.
2-(2-Ethoxyphenyl)-2-(ethylamino)propanenitrile: Similar structure with an ethylamino group instead of a propylamino group.
Uniqueness
2-(2-Ethoxyphenyl)propanenitrile is unique due to its specific combination of an ethoxy group and a nitrile group attached to a phenyl ring. This structural arrangement imparts distinct chemical properties and reactivity patterns, making it valuable for specific synthetic applications and research purposes.
Properties
Molecular Formula |
C11H13NO |
---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
2-(2-ethoxyphenyl)propanenitrile |
InChI |
InChI=1S/C11H13NO/c1-3-13-11-7-5-4-6-10(11)9(2)8-12/h4-7,9H,3H2,1-2H3 |
InChI Key |
BTQUJUINBDGLMD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(C)C#N |
Origin of Product |
United States |
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